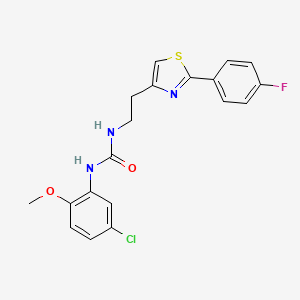
1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is an attractive target for the treatment of B-cell malignancies.
Scientific Research Applications
Anticancer Properties
A study by Xie et al. (2015) explored the anticancer effects of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives, which are structurally similar to the compound . These compounds showed potent antiproliferative activities against various cancer cell lines and were found to be effective PI3K inhibitors with low toxicity, suggesting potential as anticancer agents (Xie et al., 2015).
Antifungal and Antibacterial Activity
A study by Sujatha et al. (2019) investigated the antibacterial and antifungal activities of N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives. The compounds showed significant antibacterial and antifungal properties, indicating that similar thiazolyl urea derivatives could have potential applications in treating bacterial and fungal infections (Sujatha et al., 2019).
Antioxidant and Anticholinesterase Activities
Kurt et al. (2015) synthesized novel coumarylthiazole derivatives containing aryl urea/thiourea groups. These compounds exhibited inhibitory activity against cholinesterases, with some showing significant antioxidant activity. This suggests potential therapeutic applications in conditions like Alzheimer's disease (Kurt et al., 2015).
Photo-degradation Analysis
Wu et al. (2007) studied the photo-degradation behavior of a pharmaceutical compound with a thiazole-containing structure similar to the compound . Understanding the photo-degradation patterns of such compounds is crucial for ensuring stability and efficacy in pharmaceutical applications (Wu et al., 2007).
Antitumor Activities
Hu et al. (2018) synthesized and characterized 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, which showed antitumor activities. The study also included molecular docking studies to understand its interactions with biological targets, highlighting the compound's potential in cancer therapy (Hu et al., 2018).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2S/c1-26-17-7-4-13(20)10-16(17)24-19(25)22-9-8-15-11-27-18(23-15)12-2-5-14(21)6-3-12/h2-7,10-11H,8-9H2,1H3,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJXZJJMZSPFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814349.png)
![2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide](/img/structure/B2814350.png)
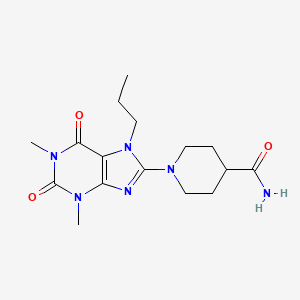
![3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2814353.png)
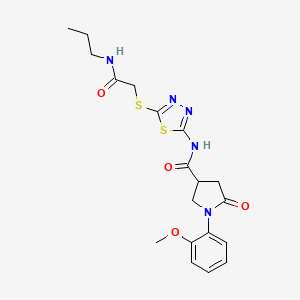
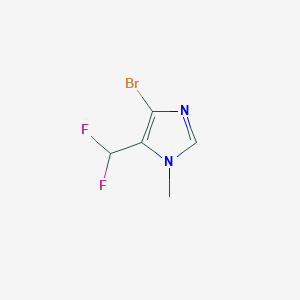
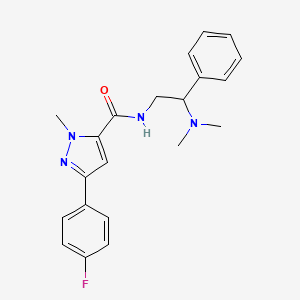
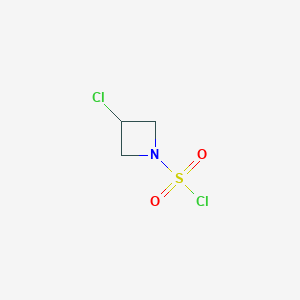
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2814359.png)
![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2814360.png)
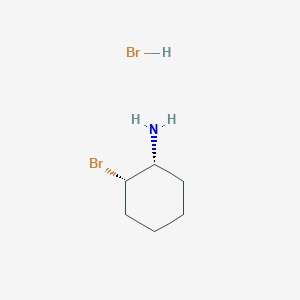
![1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2814364.png)
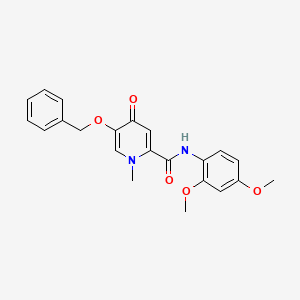
![5-Oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2814366.png)